

CAS number and molecular weight of Olivetol-d9

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Compound of Interest

Compound Name: Olivetol-d9

Cat. No.: B132284

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An In-depth Technical Guide to Olivetol-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Olivetol-d9**, a deuterated form of olivetol, which serves as a crucial precursor and internal standard in the synthesis and analysis of cannabinoids. This document outlines its chemical properties, a representative synthetic protocol for its use, and its role in the broader context of cannabinoid research.

Core Chemical and Physical Data

Olivetol-d9 is a stable isotope-labeled analog of olivetol. The deuterium labeling makes it an invaluable tool in mass spectrometry-based analytical methods for the accurate quantification of cannabinoids and for metabolic studies. The key quantitative data for **Olivetol-d9** are summarized in the table below.

Property	Value	Citations
CAS Number	137125-92-9	[1][2][3]
Molecular Formula	C ₁₁ H ₇ D ₉ O ₂	[2][4]
Molecular Weight	189.3 g/mol	
Monoisotopic Mass	189.171520462 Da	
Appearance	Off-white to Pale Yellow Solid	
Solubility	Soluble in Chloroform, Methanol	
Storage Temperature	-20°C	

Role in Cannabinoid Synthesis and Research

Olivetol-d9 is primarily utilized as a precursor in the synthesis of deuterated cannabinoids, such as Δ^9 -tetrahydrocannabinol (Δ^9 -THC). These labeled cannabinoids are essential as internal standards in quantitative analytical methods, like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), to correct for matrix effects and variations during sample preparation and analysis. The use of stable isotope-labeled internal standards significantly improves the accuracy and precision of cannabinoid quantification in biological matrices.

The general synthetic approach involves the condensation of **Olivetol-d9** with a suitable terpene derivative, often in the presence of a Lewis acid catalyst. This reaction mimics the final steps of cannabinoid biosynthesis.

Experimental Protocols: Synthesis of Labeled Δ^9 -THC

While specific, detailed protocols for the synthesis of deuterated THC using **Olivetol-d9** are often proprietary, a representative experimental procedure can be outlined based on analogous syntheses of labeled cannabinoids. The following protocol describes a general method for the condensation of **Olivetol-d9** with a terpene to yield a labeled cannabinoid.

Objective: To synthesize deuterated Δ^9 -tetrahydrocannabinol (Δ^9 -THC-d9) from **Olivetol-d9**.

Materials:

- **Olivetol-d9**
- (+)-p-mentha-2,8-dien-1-ol or a similar chiral monoterpenoid alcohol
- A Lewis acid catalyst (e.g., boron trifluoride etherate ($\text{BF}_3 \cdot \text{Et}_2\text{O}$) or p-toluenesulfonic acid)
- Anhydrous solvent (e.g., dichloromethane or toluene)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Chromatography supplies (e.g., silica gel, solvents for elution)

Procedure:

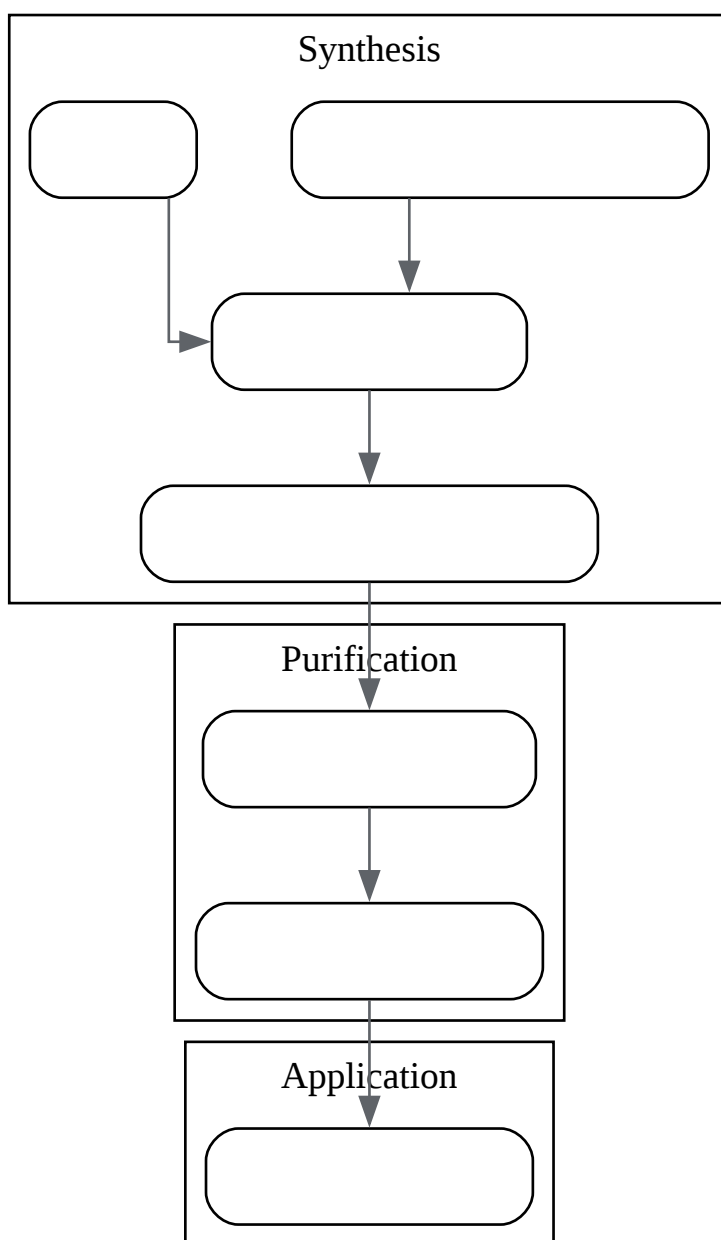
- **Reaction Setup:** In a clean, dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve **Olivetol-d9** in the anhydrous solvent.
- **Addition of Reagents:** To the stirred solution, add the chiral monoterpenoid alcohol.
- **Catalysis:** Cool the reaction mixture in an ice bath and slowly add the Lewis acid catalyst.
- **Reaction Monitoring:** Allow the reaction to proceed at a controlled temperature (this can range from 0°C to room temperature depending on the catalyst and solvent) and monitor the progress using an appropriate technique such as thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
- **Quenching:** Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

- **Extraction:** Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer sequentially with water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product using column chromatography on silica gel to isolate the desired labeled Δ^9 -THC isomer.

Diagrams and Workflows

Diagram 1: General Synthetic Workflow for Labeled Cannabinoids

The following diagram illustrates the general workflow for the synthesis of a deuterated cannabinoid using **Olivetol-d9** as a precursor.

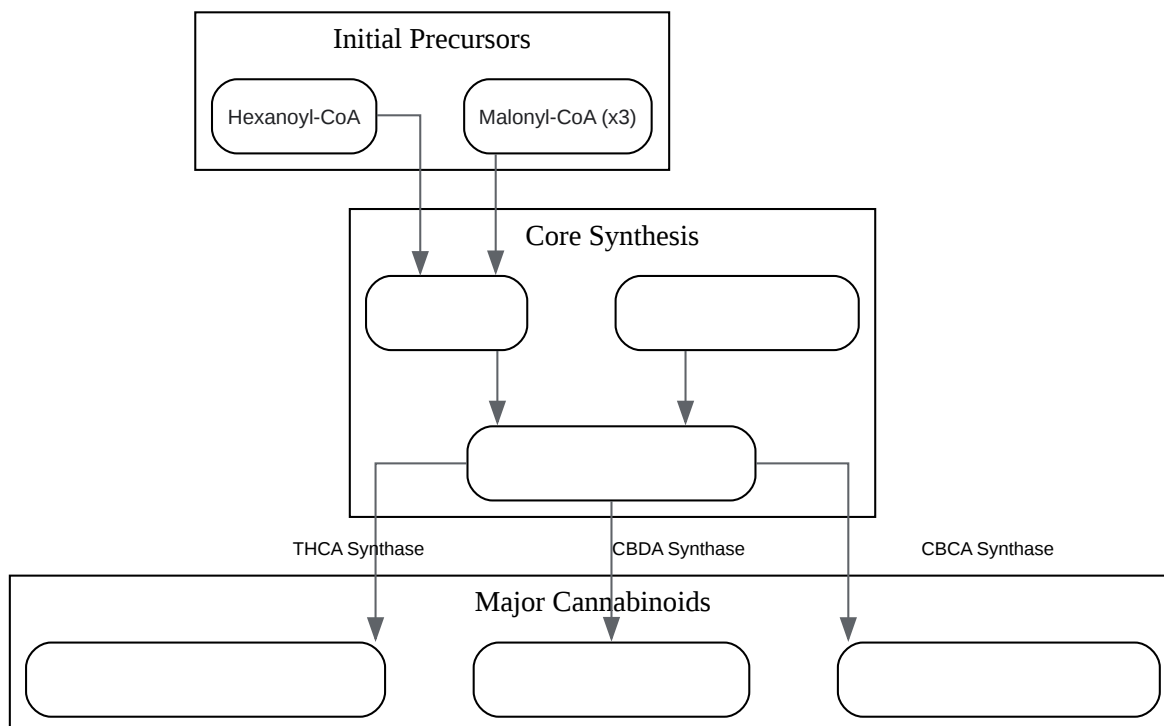


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Synthetic Workflow for Labeled Cannabinoids

Diagram 2: Simplified Biosynthetic Pathway of Cannabinoids

This diagram shows the natural biosynthetic pathway of major cannabinoids, highlighting the central role of olivetolic acid, the non-deuterated precursor of olivetol. Olivetol can be formed from olivetolic acid via decarboxylation.



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